tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a cyanobenzyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-cyanobenzyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the nitrile group to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Formation of 4-(4-aminobenzyl)piperidine derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the cyanobenzyl group allows for specific interactions with biological molecules, influencing pathways related to signal transduction and cellular responses.
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical and biological properties. Compared to tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, it has a different reactivity profile and potential applications. The bromomethyl and aminobenzyl derivatives have different functional groups, leading to variations in their chemical behavior and uses.
Properties
IUPAC Name |
tert-butyl 4-[(4-cyanophenyl)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-15(9-11-20)12-14-4-6-16(13-19)7-5-14/h4-7,15H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPMLWFIBYJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468339 | |
Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021363-43-8 | |
Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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